molecular formula C10H14N2O2 B11903901 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid

Cat. No.: B11903901
M. Wt: 194.23 g/mol
InChI Key: KJGROIWRKKDTMO-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-amino pyridine with various aldehydes under reflux conditions in ethanol . The reaction proceeds through a series of steps including N-acetal formation, Knoevenagel condensation, Michael addition, and cyclization .

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and environmentally benign solvents to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-6-7(2)12-8(10(13)14)4-3-5-9(12)11-6/h8H,3-5H2,1-2H3,(H,13,14)

InChI Key

KJGROIWRKKDTMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(CCCC2=N1)C(=O)O)C

Origin of Product

United States

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